
N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, commonly known as DCPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPM is a pyrazole derivative that has been extensively studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Herbicide Development
One of the primary applications of this compound is in the development of herbicides. The related compound, Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea), is known to inhibit photosynthesis in plants . By interfering with the photosynthetic process, these compounds can effectively control the growth of unwanted vegetation. Research into the specific mechanisms by which N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide acts as an herbicide could lead to the development of new, more efficient herbicidal formulations.
Mecanismo De Acción
Target of Action
N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as DCMU, is a herbicide that primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic process, responsible for the initial conversion of light energy into chemical energy .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The primary biochemical pathway affected by DCMU is photosynthesis, specifically the light-dependent reactions that occur in PSII . By inhibiting electron transport, DCMU disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis . This disruption can lead to a decrease in the plant’s growth and productivity .
Result of Action
The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in the plant’s ability to grow and reproduce . This makes DCMU an effective herbicide for controlling the growth of unwanted plants . In addition, DCMU has been found to modulate the expression of microRNA in human immune cells, leading to a specific pattern of gene expression and a diminished secretion of certain cytokines .
Action Environment
The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and mobility of DCMU, potentially impacting its absorption by plants. Additionally, environmental conditions such as temperature and sunlight exposure can influence the degradation rate of DCMU, affecting its persistence in the environment. It’s important to note that DCMU can have adverse effects on non-target organisms in the environment, highlighting the need for careful management and application of this herbicide .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-9(13)10(14)5-7/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPBUVPVAILGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

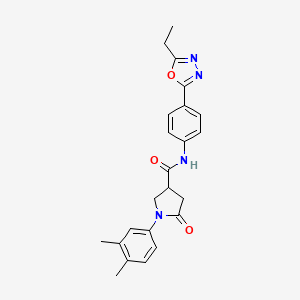
![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)
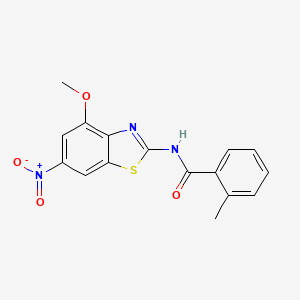
![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)
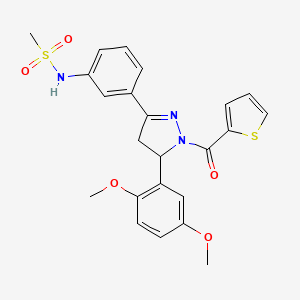
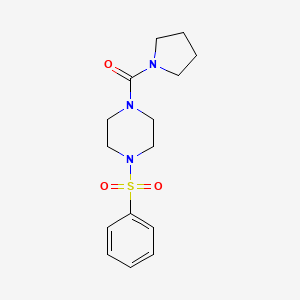
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)
![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

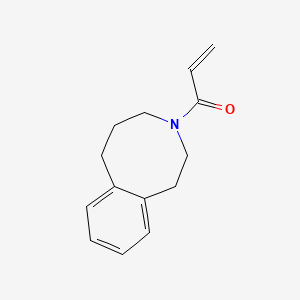
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)